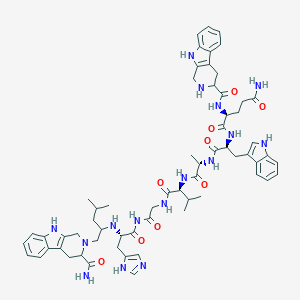![molecular formula C8H11N3O B114356 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone CAS No. 153144-60-6](/img/structure/B114356.png)
1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone is a chemical compound that has attracted significant scientific attention due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism Of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone is not fully understood, but it is believed to act as a modulator of specific neurotransmitter receptors in the brain. It has been shown to bind to the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor, both of which are involved in learning and memory processes.
Biochemical And Physiological Effects
1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the release of acetylcholine and dopamine, two important neurotransmitters in the brain. It has also been shown to improve memory and cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone is its specificity for certain neurotransmitter receptors, which allows for targeted modulation of specific biological pathways. However, its limitations include its relatively low potency and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone. One area of interest is the development of more potent analogs with improved selectivity and efficacy. Another direction is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological pathways.
Synthesis Methods
The synthesis of 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone involves the condensation of 2-aminopyridine and acetaldehyde under acidic conditions followed by reduction with sodium borohydride. This method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In neuroscience, it has been used as a tool to study the role of specific neurotransmitter receptors in the brain. In drug discovery, it has been screened for its ability to modulate various biological targets.
properties
CAS RN |
153144-60-6 |
|---|---|
Product Name |
1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H11N3O/c1-5(12)7-8-6(2-3-9-7)10-4-11-8/h4,7,9H,2-3H2,1H3,(H,10,11) |
InChI Key |
IRIDQXOMHWEYNA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=C(CCN1)NC=N2 |
Canonical SMILES |
CC(=O)C1C2=C(CCN1)NC=N2 |
synonyms |
Ethanone, 1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















